molecular formula C8H14N4 B15209180 N'-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide

N'-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide

Katalognummer: B15209180
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: OANHIQFMTUTOIX-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide is a chemical compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in a variety of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and design.

    Industry: The compound is used in the development of agrochemicals, materials science, and other industrial applications.

Wirkmechanismus

The mechanism of action of N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide include:

  • 1,3-Dimethyl-1H-pyrazole
  • N,N-Dimethylformamide
  • Other pyrazole derivatives with similar structural features

Uniqueness

N’-(1,3-Dimethyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H14N4

Molekulargewicht

166.22 g/mol

IUPAC-Name

N'-(2,5-dimethylpyrazol-3-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C8H14N4/c1-7-5-8(12(4)10-7)9-6-11(2)3/h5-6H,1-4H3/b9-6+

InChI-Schlüssel

OANHIQFMTUTOIX-RMKNXTFCSA-N

Isomerische SMILES

CC1=NN(C(=C1)/N=C/N(C)C)C

Kanonische SMILES

CC1=NN(C(=C1)N=CN(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.